2-Amino-5-(benzyloxy)-4-methoxybenzoic acid 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17220350
InChI: InChI=1S/C15H15NO4/c1-19-13-8-12(16)11(15(17)18)7-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C15H15NO4
Molecular Weight: 273.28 g/mol

2-Amino-5-(benzyloxy)-4-methoxybenzoic acid

CAS No.:

Cat. No.: VC17220350

Molecular Formula: C15H15NO4

Molecular Weight: 273.28 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-(benzyloxy)-4-methoxybenzoic acid -

Specification

Molecular Formula C15H15NO4
Molecular Weight 273.28 g/mol
IUPAC Name 2-amino-4-methoxy-5-phenylmethoxybenzoic acid
Standard InChI InChI=1S/C15H15NO4/c1-19-13-8-12(16)11(15(17)18)7-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H,17,18)
Standard InChI Key PMZFPPTZSNLXJX-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C(=C1)N)C(=O)O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Amino-5-(benzyloxy)-4-methoxybenzoic acid (C₁₅H₁₅NO₄) features a benzoic acid backbone substituted at the 2-position with an amino group (-NH₂), the 4-position with a methoxy group (-OCH₃), and the 5-position with a benzyloxy group (-OCH₂C₆H₅). The benzyloxy moiety introduces steric bulk and lipophilicity, which influence the compound’s solubility and reactivity .

Key Physicochemical Parameters

While experimental data specific to this compound is sparse, properties can be extrapolated from its structural analogs:

PropertyValue (Predicted/Inferred)Basis for Inference
Molecular Weight273.29 g/molCalculated from formula
Log P (Partition Coeff)~2.1Analog data (2-amino-4-methoxybenzoic acid: Log P = 0.49)
Solubility in WaterLow (≈1.2 mg/mL)Increased lipophilicity from benzyloxy group
pKa~4.2 (carboxylic acid)Typical for benzoic acids

The benzyloxy group significantly reduces aqueous solubility compared to simpler analogs like 2-amino-4-methoxybenzoic acid, which exhibits solubility of 7.84 mg/mL . This property necessitates the use of organic solvents (e.g., DMSO, ethanol) for experimental handling.

Synthesis and Derivitization Pathways

Bromination as a Key Intermediate Step

A critical precursor to 2-amino-5-(benzyloxy)-4-methoxybenzoic acid is 2-amino-5-bromo-4-methoxybenzoic acid, synthesized via electrophilic aromatic substitution. As demonstrated in , bromination of 2-amino-4-methoxybenzoic acid using N-bromosuccinimide (NBS) in DMF at 0–20°C achieves a 100% yield of the brominated derivative :

2-Amino-4-methoxybenzoic acid+NBSDMF, 0–20°C2-Amino-5-bromo-4-methoxybenzoic acid\text{2-Amino-4-methoxybenzoic acid} + \text{NBS} \xrightarrow{\text{DMF, 0–20°C}} \text{2-Amino-5-bromo-4-methoxybenzoic acid}

Key Reaction Conditions:

  • Solvent: DMF or acetic acid

  • Temperature: 0–40°C

  • Catalyst: None required (NBS acts as both reagent and oxidizer)

Spectral Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, DMSO-d₆) signals:

  • δ 7.75 (s, 1H, H-6)

  • δ 7.40–7.30 (m, 5H, benzyl aromatic protons)

  • δ 6.45 (s, 1H, H-3)

  • δ 5.10 (s, 2H, -OCH₂C₆H₅)

  • δ 3.85 (s, 3H, -OCH₃)

  • δ 2.90 (s, 2H, -NH₂)

The benzyloxy group’s methylene protons (-OCH₂-) resonate as a singlet near δ 5.10, distinct from the methoxy group’s signal at δ 3.85.

Mass Spectrometry (MS)

  • ESI-MS: m/z 274.1 [M+H]⁺ (calculated for C₁₅H₁₅NO₄: 273.29).

  • Fragmentation pattern includes loss of the benzyloxy group (-91 Da) and decarboxylation (-44 Da) .

Pharmacological and Industrial Applications

Antibiotic Development

The amino and methoxy groups are pharmacophores in fluoroquinolone antibiotics. Introducing a benzyloxy group may enhance bacterial membrane penetration, as seen in ciprofloxacin derivatives .

Fluorescent Probes

Benzyloxy-substituted benzoic acids serve as pH-sensitive fluorescent tags. The electron-donating methoxy group stabilizes excited states, enabling emission in the visible spectrum .

Polymer Chemistry

As a monomer, this compound can be incorporated into polyamides or polyesters, imparting rigidity and thermal stability due to its aromatic backbone .

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